Sodium mentholate

説明

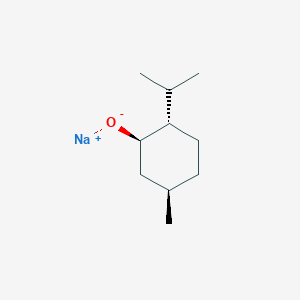

Sodium mentholate is a chemical compound with the formula C₁₀H₁₉NaO. It is known for its characteristic minty aroma and cooling sensation. This compound is derived from menthol, a naturally occurring substance found in peppermint and other mint oils. This compound is used in various applications due to its unique properties.

特性

IUPAC Name |

sodium;5-methyl-2-propan-2-ylcyclohexan-1-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O.Na/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMDLQGFGSQOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)[O-])C(C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19321-38-1 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, sodium salt (1:1), (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium mentholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Sodium mentholate is typically synthesized by reacting menthol with a strong base such as sodium hydroxide. The reaction involves dissolving menthol in a suitable solvent, such as ethanol or methanol, and then adding sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities.

化学反応の分析

Nucleophilic Substitution Reactions

Sodium mentholate acts as a strong nucleophile due to its alkoxide ion, participating in substitution reactions with electrophiles such as alkyl halides and acyl chlorides. These reactions typically occur in polar solvents (e.g., ethanol or methanol) under mild to moderate temperatures (25–60°C).

Example reaction with alkyl halides :

Here, represents an alkyl halide, yielding ether derivatives of menthol.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃CH₂Br) | Alkylated menthol derivatives |

| Acylation | Acyl chlorides (e.g., CH₃COCl) | Menthol ester derivatives |

Oxidation

This compound undergoes oxidation to form menthone or other ketone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction

Reduction with agents like lithium aluminum hydride (LiAlH₄) regenerates menthol or produces hydrogenated derivatives:

Hydrolysis and Stability

This compound hydrolyzes in aqueous environments to yield menthol and sodium hydroxide, a reaction critical for its handling and storage :

This exothermic reaction necessitates anhydrous conditions during synthesis.

| Property | Value/Observation |

|---|---|

| Hydrolysis Rate | Rapid in water (>90% in 1 hr) |

| Stability | Stable under inert, dry conditions |

Role in Polymerization Processes

In anionic polymerization, this compound serves as a Lewis acid polar modifier , influencing polymer microstructure. For example, in butadiene polymerization, it increases vinyl content (1,2-addition) by coordinating with the growing polymer chain’s active centers:

| Polymer Property | With this compound | Without this compound |

|---|---|---|

| Vinyl Content | 35–45% | 10–15% |

| Glass Transition (Tₐ) | −45°C | −90°C |

Biological and Pharmacological Interactions

While primarily a synthetic reagent, this compound interacts with biological systems through its parent compound, menthol. It activates TRPM8 ion channels, inducing cooling sensations, and modulates inflammatory pathways .

科学的研究の応用

Chemical Applications

Organic Synthesis:

Sodium mentholate serves as a reagent in organic synthesis, particularly in the formation of menthol derivatives. It acts as a nucleophile in substitution reactions, facilitating the synthesis of various alkylated or acylated products. The compound can also participate in oxidation and reduction reactions, leading to the formation of menthone and other derivatives.

Polymer Chemistry:

In anionic polymerization reactions, this compound functions as a Lewis acid polar modifier. It influences the stereochemistry of monomer addition, resulting in polybutadiene with higher vinyl content compared to reactions without this compound. This modification impacts the final properties of the polymer, such as its glass transition temperature and elasticity.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various microbial strains, making it a potential candidate for use in topical antiseptics and preservatives .

Analgesic Effects:

this compound is being investigated for its analgesic properties. It activates TRPM8 channels, which are responsible for the sensation of cold. This activation can lead to pain relief through mechanisms that include inhibition of calcium ion currents in neuronal membranes . Clinical studies have demonstrated that topical formulations containing menthol can effectively alleviate pain associated with conditions such as neuropathic pain and musculoskeletal disorders .

Medical Applications

Topical Pain Relief:

this compound is incorporated into topical formulations due to its cooling sensation and analgesic effects. Products containing this compound are used for pain relief in conditions like arthritis and muscle strains. Concentrations typically range from 5% to 16%, depending on the formulation .

Cooling Agent:

The compound's ability to activate cold-sensitive receptors makes it valuable in products aimed at providing a cooling effect. This property is utilized not only in medicinal applications but also in cosmetic formulations such as creams and lotions designed for soothing irritated skin .

Industrial Applications

Flavors and Fragrances:

this compound is widely used in the food and cosmetic industries for its flavoring and aromatic properties. It is incorporated into products like chewing gum, toothpaste, and personal care items to enhance sensory experiences through its minty aroma and cooling effect .

Formulation Technology:

In cosmetic formulations, this compound contributes to product stability and sensory appeal. Its unique properties allow formulators to create products that not only perform effectively but also provide pleasing sensory feedback to consumers .

Case Studies

作用機序

The mechanism of action of sodium mentholate involves its interaction with cold-sensitive receptors in the skin, specifically the transient receptor potential melastatin-8 (TRPM8) channels. When applied topically, this compound activates these receptors, leading to a cooling sensation. This activation also results in the inhibition of calcium ion currents in neuronal membranes, contributing to its analgesic effects.

類似化合物との比較

Sodium mentholate can be compared with other similar compounds such as:

Sodium methoxide: Both are sodium alkoxides, but sodium methoxide is derived from methanol and is used primarily as a strong base in organic synthesis.

Sodium ethoxide: Similar to sodium methoxide, but derived from ethanol, and used in similar applications.

Sodium phenoxide: Derived from phenol, it is used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its cooling and aromatic properties, which are not present in other sodium alkoxides. This makes it particularly valuable in applications requiring a sensory effect, such as in flavors, fragrances, and topical formulations.

生物活性

Sodium mentholate, a sodium salt of menthol, is recognized for its various biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's mechanisms of action, its effects on biological systems, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is derived from menthol, a compound known for its cooling sensation and therapeutic properties. It interacts with various receptor systems in the body, notably the transient receptor potential (TRP) channels, which are crucial for sensory perception.

The primary mechanism of this compound involves its interaction with cold-sensitive TRP channels:

- TRPM8 Activation : this compound activates TRPM8 channels, leading to a cooling sensation and analgesic effects. This receptor is primarily responsible for the sensation of cold in human skin and mucosal membranes .

- TRPV3 and TRPA1 Interaction : It also interacts with TRPV3 and TRPA1 channels, contributing to its analgesic and anti-inflammatory properties .

- Voltage-Gated Sodium Channels : Research indicates that this compound can inhibit voltage-gated sodium channels, affecting action potential propagation in excitable cells .

Biological Activities

This compound exhibits several biological activities:

- Analgesic Effects : It has been shown to reduce pain sensitivity in various animal models by enhancing pain thresholds through TRPM8 activation .

- Anti-inflammatory Properties : this compound demonstrates anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis .

- Antimicrobial Activity : Studies indicate that this compound possesses antibacterial and antifungal properties, making it a candidate for use in topical formulations .

Case Studies

-

Pain Management in Rodent Models :

- A study by Proudfoot et al. (2006) demonstrated that both peripheral and central administration of menthol (and by extension this compound) significantly increased pain thresholds in rodent models of neuropathic pain. This effect was attributed to TRPM8 activation leading to enhanced analgesia under noxious heat conditions .

- Anti-inflammatory Effects :

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Analgesic | TRPM8 activation | Proudfoot et al., 2006 |

| Anti-inflammatory | Inhibition of inflammatory cytokines | PMC9682018 |

| Antimicrobial | Disruption of microbial membranes | Kamatou et al., 2013 |

Q & A

Q. Table 1: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 60°C ± 2°C |

| Reaction time | 4 hours |

| Yield | 85–90% |

Basic: How can researchers ensure the stability of this compound in experimental formulations over extended periods?

Methodological Answer:

Stability testing requires:

- Accelerated aging studies : Store samples at 25°C, 40°C, and 60°C with 60% relative humidity for 6–24 months. Monitor menthol content via gas chromatography (GC) with flame ionization detection (FID) .

- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products (e.g., menthofuran).

- Data interpretation : Apply the Arrhenius equation to predict shelf life at standard conditions (e.g., degradation rate <5% over 24 months at 25°C) .

Q. Key Pitfalls :

- Hydrolysis in aqueous buffers (use lyophilized forms for in vitro studies).

- Oxidation under aerobic conditions (store under nitrogen atmosphere).

Advanced: What experimental designs are optimal for analyzing dose-dependent effects of this compound in cellular systems?

Methodological Answer:

- Dose-response curves : Use logarithmic dilution series (e.g., 0.1–100 μM) to determine IC₅₀/EC₅₀ values.

- Controls : Include vehicle-only controls and menthol-free sodium salts to isolate menthol-specific effects.

- Endpoint assays :

- Data normalization : Express results relative to housekeeping genes/proteins (e.g., GAPDH, β-actin).

Q. Statistical Consideration :

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report confidence intervals (95%) for dose-response parameters .

Advanced: How can contradictions in published data on this compound’s pharmacokinetics be resolved?

Methodological Answer:

Contradictions often arise from:

- Species-specific metabolism : Compare rodent vs. human liver microsome assays to identify interspecies differences in menthol glucuronidation rates .

- Analytical variability : Standardize LC-MS/MS protocols (e.g., electrospray ionization in positive mode for menthol-glucuronide detection).

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate peer-reviewed studies, focusing on:

Q. Table 2: Common Pharmacokinetic Parameters

| Parameter | Human (Mean ± SD) | Rat (Mean ± SD) |

|---|---|---|

| Cmax (ng/mL) | 120 ± 15 | 450 ± 50 |

| Tmax (hr) | 2.0 ± 0.5 | 1.2 ± 0.3 |

| AUC₀–∞ (hr·ng/mL) | 980 ± 120 | 3200 ± 400 |

Advanced: What methodologies are recommended for studying this compound’s role in tobacco product toxicity?

Methodological Answer:

- Comparative aerosol studies : Use a smoking machine to generate aerosols from mentholated vs. non-mentholated tobacco. Analyze particulate phase (tar, nicotine) and gas phase (formaldehyde) via GC-MS .

- Epigenetic effects : Perform methylated DNA immunoprecipitation sequencing (MeDIP-seq) to assess DNA methylation changes in airway epithelial cells.

- Regulatory alignment : Align experimental protocols with FDA guidelines for modified risk tobacco products (MRTPs), including 90-day rodent inhalation studies .

Q. Data Conflict Resolution :

- Reconcile in vitro cytotoxicity data with in vivo histopathology (e.g., bronchial hyperplasia incidence) using Bayesian meta-regression .

Basic: How should researchers structure a systematic review on this compound’s biological interactions?

Methodological Answer:

- Protocol registration : Pre-register the review in PROSPERO to define objectives and methods .

- Search strategy : Use Boolean operators in PubMed/Embase (e.g., "this compound" AND ("TRPM8" OR "pharmacokinetics")).

- Risk of bias assessment : Apply Cochrane RoB 2.0 tool for randomized studies and ROBINS-I for non-randomized studies .

- Data synthesis : Use RevMan for meta-analysis or narrative synthesis if heterogeneity is high .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。